molecular formula C17H17ClN2O4S B6395533 2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid CAS No. 1261968-98-2

2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid

Cat. No.: B6395533
CAS No.: 1261968-98-2
M. Wt: 380.8 g/mol
InChI Key: HJNOWXYPEKTXTH-UHFFFAOYSA-N
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Description

2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid is a complex organic compound that features a nicotinic acid core substituted with a chloro group and a piperidin-1-ylsulfonyl phenyl group

Properties

IUPAC Name

2-chloro-5-(4-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c18-16-15(17(21)22)10-13(11-19-16)12-4-6-14(7-5-12)25(23,24)20-8-2-1-3-9-20/h4-7,10-11H,1-3,8-9H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNOWXYPEKTXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(N=C3)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30688496
Record name 2-Chloro-5-[4-(piperidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261968-98-2
Record name 2-Chloro-5-[4-(piperidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Nitration: The starting material, 2-chloronicotinic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine.

    Sulfonylation: The amine is reacted with a sulfonyl chloride derivative to introduce the piperidin-1-ylsulfonyl group.

    Coupling: Finally, the sulfonylated intermediate is coupled with a phenyl derivative to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidin-1-ylsulfonyl group.

    Reduction: Reduction reactions can target the nitro group (if present in intermediates) or other reducible functionalities.

    Substitution: The chloro group on the nicotinic acid core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products:

    Oxidation: Oxidized derivatives of the piperidin-1-ylsulfonyl group.

    Reduction: Reduced forms of the nitro group or other reducible functionalities.

    Substitution: Substituted nicotinic acid derivatives with various nucleophiles replacing the chloro group.

Scientific Research Applications

2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Industrial Applications: The compound can be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid involves its interaction with specific molecular targets. The piperidin-1-ylsulfonyl group is known to interact with enzymes or receptors, potentially inhibiting their activity. The nicotinic acid core can also participate in binding interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

  • 2-Chloro-5-[4-(morpholin-1-ylsulfonyl)phenyl]nicotinic acid
  • 2-Chloro-5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]nicotinic acid
  • 2-Chloro-5-[4-(piperazin-1-ylsulfonyl)phenyl]nicotinic acid

Comparison:

  • Structural Differences: The primary difference lies in the substituent on the sulfonyl group (piperidin-1-yl vs. morpholin-1-yl, pyrrolidin-1-yl, or piperazin-1-yl).
  • Biological Activity: These structural differences can lead to variations in biological activity, receptor binding affinity, and overall pharmacokinetic properties.
  • Uniqueness: 2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid is unique due to the specific interactions of the piperidin-1-ylsulfonyl group with biological targets, which may confer distinct pharmacological properties compared to its analogs.

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